![molecular formula C24H17BrO2 B5140086 1-bromo-2-naphthyl diphenylacetate](/img/structure/B5140086.png)
1-bromo-2-naphthyl diphenylacetate
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Overview
Description
1-bromo-2-naphthyl diphenylacetate is a chemical compound that is commonly used in scientific research. It is a derivative of diphenylacetic acid and has a molecular weight of 429.36 g/mol. This compound is used in various research studies due to its unique properties and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-bromo-2-naphthyl diphenylacetate involves its ability to bind to proteins and lipids in biological membranes. This binding leads to changes in the conformation of the molecules, which can affect their function. The compound also has a fluorescent property, which allows for easy detection and visualization of the bound molecules.
Biochemical and Physiological Effects:
1-bromo-2-naphthyl diphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to affect the function of certain receptors, such as the GABA receptor.
Advantages and Limitations for Lab Experiments
The advantages of using 1-bromo-2-naphthyl diphenylacetate in lab experiments include its fluorescent property, which allows for easy detection and visualization of the bound molecules. It is also relatively easy to synthesize and has a high yield. However, the compound has limitations in terms of its solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-bromo-2-naphthyl diphenylacetate. One direction is to study its binding properties in more detail, including its binding affinity and specificity for different molecules. Another direction is to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility of the compound for use in various experiments.
Synthesis Methods
The synthesis of 1-bromo-2-naphthyl diphenylacetate involves the reaction between 2-naphthol and diphenylacetyl chloride in the presence of a base such as pyridine. The reaction occurs at room temperature and the product is obtained in high yield.
Scientific Research Applications
1-bromo-2-naphthyl diphenylacetate is commonly used in scientific research as a fluorescent probe. It has been used to study the binding of proteins and lipids in biological membranes. It has also been used to study the mechanisms of action of various enzymes and receptors.
properties
IUPAC Name |
(1-bromonaphthalen-2-yl) 2,2-diphenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO2/c25-23-20-14-8-7-9-17(20)15-16-21(23)27-24(26)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZJQVLORWVETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=C(C4=CC=CC=C4C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromonaphthalen-2-yl) 2,2-diphenylacetate |
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